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Piperidin-4-ylmethyl benzoate is an organic compound with the molecular formula . It features a piperidine ring substituted with a benzoate moiety, specifically at the 4-position of the piperidine. This compound exhibits a unique structure characterized by its piperidine and aromatic components, which contribute to its chemical properties and potential biological activities. The piperidine ring typically adopts a chair conformation, which is stabilized by intramolecular interactions, such as C—H⋯O hydrogen bonds .
Piperidin-4-ylmethyl benzoate has been studied for its potential biological activities, particularly in pharmacology. It exhibits properties that may be beneficial in treating various conditions:
Research indicates that modifications to the piperidine ring can enhance biological activity, making it a candidate for drug development .
The synthesis of piperidin-4-ylmethyl benzoate can be achieved through several methods:
python# Reaction setuppiperidin_4_methanol + benzoic_acid → piperidin_4_ylmethyl_benzoate + H2O
Piperidin-4-ylmethyl benzoate has various applications across different fields:
Interaction studies involving piperidin-4-ylmethyl benzoate focus on its binding affinity with biological targets. These studies often utilize techniques such as:
Such studies are crucial for determining its therapeutic potential and safety profile .
Piperidin-4-ylmethyl benzoate shares structural similarities with several compounds that also contain piperidine and aromatic moieties. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-(piperidin-4-yl)benzoate | 726185-54-2 | 1.00 |
| Methyl 4-(piperidin-4-yl)benzoate | 936130-82-4 | 1.00 |
| Piperidin-4-yloxybenzoic acid | 149353-84-4 | 0.90 |
| (S)-Methyl 3-(pyrrolidin-2-yl)benzoate | 1381927-60-1 | 0.82 |
What sets piperidin-4-ylmethyl benzoate apart from these similar compounds is its specific arrangement of functional groups that may confer unique biological activities and reactivity patterns. The presence of both the piperidine ring and the benzoate group allows for diverse chemical transformations and potential interactions within biological systems, making it a valuable compound for further research and application in medicinal chemistry .
Piperidin-4-ylmethyl benzoate (IUPAC name: 4-piperidinylmethyl benzoate hydrochloride) is a hydrochloride salt with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol. The structure comprises a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a methylene bridge connected to a benzoate ester group. Key identifiers include:
1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H OBCYVWJXWOCCCZ-UHFFFAOYSA-N. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug formulations. The stereochemistry of the piperidine ring influences its interaction with biological targets, as chiral centers in similar scaffolds have been shown to modulate potency and selectivity.
Piperidine derivatives have been studied since the 19th century, with piperidine itself first isolated in 1850 by Thomas Anderson via the reduction of piperine. The integration of piperidine into medicinal chemistry accelerated in the 20th century, driven by its structural similarity to bioactive alkaloids. Piperidin-4-ylmethyl benzoate emerged as a synthetic analog in the 2000s, reflecting the growing interest in ester-functionalized heterocycles for drug discovery.
The piperidine ring is a privileged scaffold in drug design due to its:
Piperidin-4-ylmethyl benzoate’s benzoate group introduces esterase sensitivity, allowing controlled drug release. This feature is exploited in prodrug designs, where enzymatic cleavage releases active metabolites.
The spectroscopic characterization of piperidin-4-ylmethyl benzoate provides comprehensive structural information through multiple analytical techniques. This compound, with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol, exhibits characteristic spectral features that confirm its structure and enable detailed analysis of its chemical environment [1] [2].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of piperidin-4-ylmethyl benzoate. The ¹H nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of both the piperidine ring system and the benzoate ester moiety [3] [4]. The piperidine ring protons appear in the aliphatic region, with nitrogen-adjacent carbons (carbon-2 and carbon-6) showing signals between 2.7-3.0 parts per million, while the beta-positioned carbons (carbon-3 and carbon-5) resonate at 1.5-2.0 parts per million [3]. The methylene bridge connecting the piperidine ring to the benzoate ester displays characteristic signals at 2.5-3.0 parts per million, reflecting its unique chemical environment adjacent to the electron-withdrawing ester oxygen [5].
The aromatic protons of the benzoate moiety exhibit characteristic downfield chemical shifts in the 7.4-8.1 parts per million region [6]. The ortho protons relative to the carbonyl group appear as doublets at 7.4-7.5 parts per million, while the meta protons resonate at 7.4-7.6 parts per million. The para proton, most deshielded due to the electron-withdrawing effect of the carbonyl group, appears furthest downfield at 8.0-8.1 parts per million [6]. These chemical shift values are consistent with aromatic ester systems and provide clear evidence for the benzoate structure [7].
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing as the most characteristic signal at 165-170 parts per million [8] [9]. The aromatic carbons appear in the 128-135 parts per million range, with the quaternary carbon bearing the carbonyl group typically observed at 130-135 parts per million [8]. The piperidine ring carbons show distinct chemical shifts based on their position relative to the nitrogen atom, with alpha carbons (carbon-2 and carbon-6) appearing at 45-50 parts per million and beta carbons showing signals at 25-35 parts per million [10] [11].
Coupling constant analysis provides additional stereochemical information about the piperidine ring conformation. Vicinal proton-proton coupling constants typically range from 3-12 hertz, with axial-axial couplings showing larger values (10-12 hertz) compared to axial-equatorial or equatorial-equatorial couplings (2-4 hertz) [12]. These coupling patterns are instrumental in determining the preferred chair conformation of the piperidine ring and the spatial orientation of substituents [13] [10].
Infrared spectroscopy provides characteristic vibrational frequencies that confirm the presence of specific functional groups within piperidin-4-ylmethyl benzoate [14] [7]. The most diagnostic absorption band appears at 1710-1730 wavenumbers, corresponding to the carbonyl stretch of the aromatic ester [7] [6]. This frequency range is characteristic of benzoate esters and appears as a sharp, intense absorption that serves as a fingerprint for the ester functionality [7].
The carbon-oxygen stretching vibrations of the ester linkage appear as strong, broad absorptions in the 1200-1300 wavenumber region [14] [6]. These bands arise from the coupled stretching motions of the carbon-carbon-oxygen and oxygen-carbon-carbon bonds within the ester moiety [6]. The aromatic carbon-carbon stretching vibrations manifest as multiple medium-intensity bands in the 1600-1400 wavenumber region, providing evidence for the benzene ring system [7].
Aliphatic carbon-hydrogen stretching frequencies appear as multiple strong absorptions in the 2800-3000 wavenumber range, corresponding to the methylene and methine groups of the piperidine ring [14]. The aromatic carbon-hydrogen stretches appear at slightly higher frequencies (3000-3100 wavenumbers) as multiple sharp peaks characteristic of substituted benzene rings [7]. The carbon-nitrogen stretching vibrations of the piperidine ring contribute to medium-intensity absorptions in the 1000-1200 wavenumber region [14] [5].
Mass spectrometric analysis of piperidin-4-ylmethyl benzoate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [15] [16]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions at mass-to-charge ratio 220, corresponding to [M+H]⁺ [17]. The fragmentation behavior follows predictable pathways based on the stability of resulting ionic species [15].
The most abundant fragment ion appears at mass-to-charge ratio 98, resulting from the loss of benzoic acid (122 daltons) from the protonated molecular ion [16]. This fragmentation represents the base peak in most spectra and corresponds to the formation of a piperidine-methanol cation, highlighting the lability of the ester bond under mass spectrometric conditions [15]. The piperidine ring itself generates a characteristic fragment at mass-to-charge ratio 84, representing the intact six-membered nitrogen heterocycle [3] [15].
Additional fragmentation pathways include the formation of the benzoyl cation at mass-to-charge ratio 105, corresponding to [C₇H₅O]⁺, which represents a stable aromatic acylium ion [16]. Minor fragmentation products include the loss of the methylene bridge, yielding an ion at mass-to-charge ratio 206 [15]. These fragmentation patterns are consistent with other piperidine alkaloids and derivatives, following established mechanisms involving alpha-cleavage adjacent to the nitrogen atom and charge-directed fragmentations of the ester functionality [15] [16].
X-ray crystallographic analysis provides definitive three-dimensional structural information for piperidinyl-benzoate systems, revealing precise molecular geometries, conformational preferences, and intermolecular interactions [8] [18]. These studies have been instrumental in understanding the solid-state behavior of these compounds and validating computational predictions about their preferred conformations.
Crystallographic studies of related piperidinyl-benzoate systems consistently reveal that the piperidine ring adopts a chair conformation in the solid state [8] [9]. In the structure of methyl 4-(piperidin-1-ylcarbonyl)benzoate, the piperidine ring exhibits a well-defined chair conformation with bond lengths and angles consistent with standard values [8] [9]. The nitrogen-carbon bond distances range from 1.460 to 1.523 angstroms, falling within the expected range for saturated nitrogen heterocycles [18].
The crystal packing typically occurs in common space groups such as P21/c or Pbca, depending on the specific substitution pattern and intermolecular interactions [18] [19]. Unit cell parameters vary with the molecular size and packing efficiency, but generally exhibit dimensions that accommodate the extended molecular conformations [18]. The asymmetric unit commonly contains one molecule, although some structures may feature multiple independent molecules or solvent inclusions [20].
Bond angle analysis reveals that the nitrogen atoms in these systems exhibit sp³ hybridization with bond angle sums near 360 degrees, confirming tetrahedral geometry [18]. The carbonyl group of the benzoate ester typically shows planarity with the aromatic ring, although some structures exhibit slight twisting due to steric interactions with adjacent substituents [8] [9]. The ester linkage generally adopts an extended conformation that minimizes steric interactions between the piperidine ring and the aromatic system [8].
Crystallographic data consistently demonstrate that piperidinyl-benzoate systems prefer chair conformations for the piperidine ring, with substituents occupying equatorial positions when sterically feasible [18] [19]. In structures containing substituted piperidine rings, the equatorial orientation is strongly favored for bulky substituents such as benzyl or methyl groups attached to the ring carbons [18].
The relative orientation between the piperidine ring and the benzoate moiety varies depending on the linkage type and substitution pattern [18] [20]. In systems where the benzoate group is directly attached to the piperidine nitrogen, the aromatic ring typically adopts an orientation that minimizes steric interactions with the ring substituents [8]. For methylene-linked systems like piperidin-4-ylmethyl benzoate, the methylene bridge provides conformational flexibility that allows optimization of crystal packing interactions [18].
Dihedral angle measurements between aromatic rings in bis-substituted systems typically range from 80-95 degrees, indicating a nearly perpendicular arrangement that minimizes π-π interactions while optimizing crystal packing [18] [20]. These angular relationships are crucial for understanding the three-dimensional shape of the molecules and their potential biological interactions [18].
Crystal structure analysis reveals various types of intermolecular interactions that stabilize the solid-state structures of piperidinyl-benzoate systems [8] [18] [20]. Hydrogen bonding networks frequently involve the nitrogen atom of the piperidine ring acting as a hydrogen bond donor to carbonyl oxygen atoms of neighboring molecules [20]. These nitrogen-hydrogen···oxygen interactions typically exhibit distances of 2.8-3.2 angstroms and angles approaching linearity [20].
Weak carbon-hydrogen···oxygen interactions also contribute to crystal stability, particularly involving aromatic carbon-hydrogen groups and ester oxygen atoms [8] [9]. These secondary interactions, while individually weak, collectively provide significant stabilization to the crystal lattice [8]. The methylene groups linking the piperidine ring to the benzoate moiety often participate in these weak hydrogen bonding networks [18].
In some structures, π-π stacking interactions between aromatic rings of adjacent molecules contribute to the overall packing arrangement [18]. However, these interactions are generally weaker than the hydrogen bonding networks and primarily serve to optimize van der Waals contacts between molecules [18]. The crystal structures also reveal that water molecules, when present, often act as bridging units that connect multiple molecules through hydrogen bonding networks [20].
Some piperidinyl-benzoate systems exhibit polymorphic behavior, with different crystal forms showing distinct packing arrangements and conformational preferences [18]. These polymorphs may arise from different crystallization conditions or the presence of different solvents during crystal growth [18]. The conformational flexibility of the piperidine ring and the methylene linker groups contributes to this polymorphic tendency [18].
Solvate formation is common in these systems, particularly with polar solvents such as water or alcohols [20]. The nitrogen atom of the piperidine ring readily forms hydrogen bonds with protic solvents, leading to the incorporation of solvent molecules into the crystal structure [20]. These solvated structures often exhibit different packing motifs compared to the unsolvated forms, highlighting the importance of solvent effects in determining solid-state behavior [20].
Computational modeling approaches provide detailed insights into the conformational dynamics of piperidin-4-ylmethyl benzoate, complementing experimental data with theoretical predictions about molecular behavior in solution and gas phases [21] [22] [23]. These studies employ various levels of theory, from molecular mechanics to high-level quantum chemical methods, to understand the conformational preferences and dynamic behavior of this flexible system.
Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets (6-311++G(d,p)) provide accurate predictions of molecular geometries and relative energies for different conformers of piperidin-4-ylmethyl benzoate [24] [25]. These calculations consistently predict that the piperidine ring strongly prefers chair conformations, with the equatorial orientation of the nitrogen lone pair being energetically favored by approximately 0.7-1.0 kilocalories per mole compared to the axial orientation [24].
The potential energy surface for piperidine ring interconversion reveals a barrier of approximately 10.8 kilocalories per mole for the chair-to-chair ring flip process [24] [26]. This barrier involves passage through higher-energy conformations such as boat or twist-boat intermediates, which are destabilized by torsional strain and steric interactions [26]. The calculated frequencies for normal mode vibrations show excellent agreement with experimental infrared spectra, validating the computational approach [24] [25].
Solvent effects significantly influence the conformational preferences, as demonstrated by continuum solvation models [24] [27]. In polar solvents, the energy difference between equatorial and axial nitrogen conformers decreases, indicating that solvation stabilizes the higher-energy axial conformer through favorable electrostatic interactions [11]. These calculations explain the solvent-dependent nuclear magnetic resonance spectra observed experimentally [11].
Molecular dynamics simulations provide dynamic perspectives on the conformational behavior of piperidin-4-ylmethyl benzoate, revealing the timescales and mechanisms of conformational interconversion [23] [28]. These simulations typically employ established force fields such as OPLS-AA or CHARMM, which have been validated for organic molecules containing nitrogen heterocycles [28].
The simulations reveal that piperidine ring flipping occurs on nanosecond timescales at room temperature, consistent with the experimental nuclear magnetic resonance coalescence observations [29] [26]. The ring-flipping process involves coordinated motion of all ring atoms, with the nitrogen lone pair inversion often preceding or accompanying the ring pseudorotation [29] [30]. These dynamics are temperature-dependent, with higher temperatures increasing the frequency of conformational interconversion [23].
Analysis of hydrogen bonding patterns during the simulations shows that the nitrogen atom readily forms intermolecular hydrogen bonds with protic solvents, influencing the conformational equilibrium [23]. The methylene linker connecting the piperidine ring to the benzoate group exhibits considerable rotational freedom, sampling multiple conformational states during the simulation timescales [21] [28].
The accuracy of molecular mechanics calculations depends critically on the quality of the force field parameters used to describe bonded and non-bonded interactions [28]. For piperidin-4-ylmethyl benzoate, standard organic force fields such as OPLS-AA provide reasonable descriptions of the conformational energetics, although some refinement may be necessary for specific interactions [28].
Validation studies comparing force field predictions with quantum chemical calculations show good agreement for relative conformer energies within 1-2 kilocalories per mole [28]. However, the absolute barrier heights for conformational interconversion may require quantum mechanical corrections to achieve quantitative accuracy [28]. The electrostatic interactions involving the nitrogen lone pair are particularly challenging to model accurately using classical force fields [28].
Recent developments in force field methodology include the incorporation of polarizable terms and improved treatment of hydrogen bonding interactions [28]. These advances enhance the accuracy of predictions for hydrogen-bonded systems and better capture the solvent-dependent behavior observed experimentally [28]. Machine learning approaches are also being applied to develop more accurate and transferable force field parameters [28].
Comprehensive conformational sampling requires exploration of the complete conformational space accessible to piperidin-4-ylmethyl benzoate [28]. Enhanced sampling techniques such as replica exchange molecular dynamics or metadynamics simulations help overcome barriers between conformational states and ensure adequate sampling of rare conformations [23].
Free energy calculations using techniques such as thermodynamic integration or free energy perturbation provide quantitative predictions of conformational equilibria [23]. These calculations reveal that the chair conformation with equatorial nitrogen is populated approximately 60-70% of the time at room temperature, with the axial nitrogen conformer accounting for 30-40% of the population [24] [11]. Higher-energy conformations such as boat or twist-boat forms contribute less than 5% to the total population [24].
The calculated free energy surfaces show multiple local minima corresponding to different orientations of the benzoate group relative to the piperidine ring [28]. The energy differences between these conformers are typically small (1-3 kilocalories per mole), indicating rapid interconversion in solution [28]. These predictions are consistent with nuclear magnetic resonance studies showing averaged chemical shifts due to rapid conformational exchange [11].
Computational modeling of conformational dynamics has important implications for drug design applications involving piperidin-4-ylmethyl benzoate and related compounds [22] [28]. The conformational flexibility of the piperidine ring and the methylene linker affects binding affinity and selectivity for biological targets [22]. Understanding these conformational preferences enables rational design of more potent and selective compounds [22].